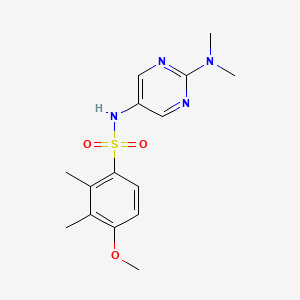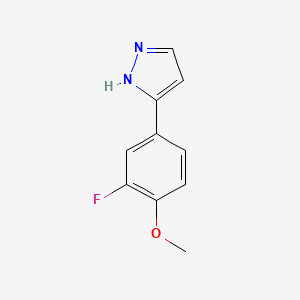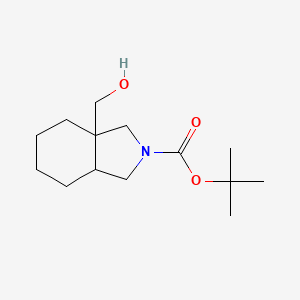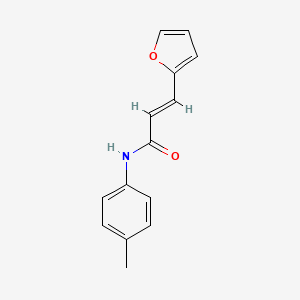![molecular formula C14H14N2O4S B2359537 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide CAS No. 2097940-52-6](/img/structure/B2359537.png)
2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” is a quinoline-4-carboxamide derivative . It has a molecular formula of C14H14N2O4S and a molecular weight of 306.34.
Synthesis Analysis
The synthesis of this compound involves a series of reactions. An efficient synthetic route was designed for rapid access to a variety of analogues. This involved the reaction of 5-fluoroisatin or 5-chloroisatin with malonic acid in refluxing acetic acid to provide an intermediate. A one-pot chlorination and amide formation was achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF followed by reaction of the intermediate acid chloride with 2-pyrrolidin-1-ylethanamine in THF at room temperature .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” contributes to its unique properties and potential applications.Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized through various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
The compound 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide, as a quinoline derivative, is involved in various chemical synthesis processes. One study details the reaction of triethyl methanetricarboxylate with indoline, forming derivatives like the ethyl ester of 2-(indoline-1-carbonyl)malonic acid, which could potentially share structural similarities with the compound (Ukrainets et al., 2006).
Potential Anticancer Applications
Research has shown that similar quinoline derivatives have potential applications in cancer treatment. For instance, 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, structurally related to the compound, have demonstrated significant anticancer activity, particularly in inhibiting histone deacetylase, a target in cancer therapy (Lee et al., 2016).
Enzyme Inhibition
The compound's framework is useful in synthesizing inhibitors for specific enzymes. For example, similar 8-substituted quinoline-2-carboxamides show inhibitory activity against carbonic anhydrase isoforms, suggesting a potential avenue for the development of novel enzyme inhibitors (Thacker et al., 2019).
Material Science and Catalysis
In the field of material science, quinoline-imidazole-monoamide ligands, which could be structurally similar, have been used to construct complexes with interesting electrochemical, photocatalytic, and magnetic properties. These properties make them potential candidates for various applications in material science and catalysis (Li et al., 2020).
Pharmacological Metabolism Studies
The compound also finds relevance in pharmacological studies, particularly in understanding drug metabolism. Similar compounds have been synthesized to study the metabolites of various pharmacologically active compounds, providing insights into drug metabolism and pharmacokinetics (Mizuno et al., 2006).
Pharmaceutical and Biomedical Imaging
Quinoline derivatives play a role in pharmaceutical research, particularly in the development of imaging agents. For example, quinoline-2-carboxamide derivatives have been labeled for potential use in visualizing peripheral benzodiazepine receptors in biomedical imaging (Matarrese et al., 2001).
Mécanisme D'action
Target of Action
The primary targets of the compound “2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” are yet to be identified. It is known that quinoline derivatives have been used in drug discovery and play a major role in the field of medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinoline derivatives have been reported to exhibit a variety of biological activities .
Orientations Futures
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” could involve further exploration of its potential applications in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-21(19,20)8-4-7-15-14(18)11-9-13(17)16-12-6-3-2-5-10(11)12/h2-6,8-9H,7H2,1H3,(H,15,18)(H,16,17)/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSCILXMFNNERQ-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)


![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2359467.png)


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)


